Structural Specificity in the DFG-out RAF/VEGFR2 Inhibitor Back Pocket
The tertiary 1-cyano-1-methylethyl motif of the target compound was explicitly designed based on X-ray co-crystal data of BRAF to occupy the hydrophobic back pocket. This resulted in the generation of inhibitor '5c', which achieved regressive antitumor efficacy in an HT-29 xenograft model . In contrast, the widely used simple non-cyano comparator, 3-(2-methylpropyl)benzoic acid, lacks this specific pharmacophoric feature and has no reported efficacy in this advanced kinase model .
| Evidence Dimension | Pharmacophore integrity for RAF Kinase Inhibition |
|---|---|
| Target Compound Data | Essential component for 'back pocket' binding; key intermediate yielding compound '5c' with in vivo tumor regression efficacy. |
| Comparator Or Baseline | 3-(2-methylpropyl)benzoic acid (CAS 565450-43-3), a non-cyano analog. |
| Quantified Difference | Presence vs. absence of cyano group; target compound intermediate enabled in vivo efficacy, comparator has no reported kinase activity. |
| Conditions | X-ray co-crystal structure analysis of BRAF; HT-29 xenograft mouse model for the final inhibitor 5c . |
Why This Matters
Procurement of the non-cyano analog for kinase inhibitor synthesis projects will result in complete loss of the key pharmacophore interaction, making it unsuitable for replicating the published DFG-out inhibitor series.
